molecular formula C13H19NO2 B069917 1,3-Benzodioxolyl-N-ethylbutanamine CAS No. 167394-39-0

1,3-Benzodioxolyl-N-ethylbutanamine

Cat. No. B069917
M. Wt: 221.29 g/mol
InChI Key: IYZPKSQJPVUWRO-UHFFFAOYSA-N
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Description

1,3-Benzodioxolyl-N-ethylbutanamine, also known as Ethylbenzodioxolylbutanamine (EBDB; Ethyl-J), is a lesser-known entactogen, stimulant, and psychedelic . It is the N-ethyl analogue of benzodioxylbutanamine (BDB; “J”), and also the α-ethyl analogue of methylenedioxyethylamphetamine (MDEA; “Eve”) .


Synthesis Analysis

EBDB was first synthesized by Alexander Shulgin . The minimum dosage consumed was 90 mg, and the duration is unknown . At higher doses of several hundred milligrams, it produces euphoric effects similar to those of methylbenzodioxylbutanamine (MBDB; “Eden”, “Methyl-J”), although milder and shorter-lasting .


Molecular Structure Analysis

The molecular formula of 1,3-Benzodioxolyl-N-ethylbutanamine is C13H19NO2 . It has an average mass of 221.296 Da and a monoisotopic mass of 221.141586 Da .


Physical And Chemical Properties Analysis

The chemical formula of 1,3-Benzodioxolyl-N-ethylbutanamine is C13H19NO2 . It has a molar mass of 221.300 g·mol−1 . The melting point is between 176 to 177 °C (349 to 351 °F; 449 to 450 K) .

Scientific Research Applications

  • Psychopharmacological Properties : A study by Nichols et al. (1986) suggests that 1-(1,3-Benzodioxol-5-yl)-2-butanamine and its analogs may represent a new pharmacological class with potential value in facilitating psychotherapy. The study indicates a novel psychoactive effect, distinct from hallucinogenic effects, suggesting potential use as 'entactogens' (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).

  • Toxicokinetics : Kraemer and Maurer (2002) reviewed the metabolism and toxicokinetic data of various amphetamines and their derivatives, including BDB. The study focused on the identification of metabolites and the role of cytochrome P450 isoenzyme-dependent metabolism, important for toxicologic assessment and interpretation in forensic cases (Kraemer & Maurer, 2002).

  • Neurotransmitter Release : Johnson, Hoffman, and Nichols (1986) investigated the effects of BDB and related compounds on serotonin and dopamine release in rat brain slices. They found significant differences in the ability of these compounds to release neurotransmitters, which could correlate with their subjective effects in humans (Johnson, Hoffman, & Nichols, 1986).

  • Endothelin Receptor Antagonists : Research by Tasker et al. (1997) explored compounds containing 1,3-Benzodioxol-5-yl, like BDB, for their potential as endothelin receptor antagonists. This study highlights the significance of the benzodioxole group in developing potent antagonists with potential therapeutic applications (Tasker et al., 1997).

  • Metabolism by Cytochrome P450 Isozymes : Meyer, Peters, and Maurer (2009) conducted a study on the metabolism of BDB enantiomers, focusing on the role of human cytochrome P450 isozymes. Understanding the metabolic pathways of such compounds is crucial for drug development and forensic toxicology (Meyer, Peters, & Maurer, 2009).

Safety And Hazards

Very little data exists about the pharmacological properties, metabolism, and toxicity of EBDB . Therefore, it’s crucial to use it with caution.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-ethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-11(14-4-2)7-10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZPKSQJPVUWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC2=C(C=C1)OCO2)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436778
Record name 1-(1,3-Benzodioxol-5-yl)-N-ethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxolyl-N-ethylbutanamine

CAS RN

167394-39-0
Record name N,α-Diethyl-1,3-benzodioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167394-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxolyl-N-ethylbutanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167394390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzodioxol-5-yl)-N-ethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-J
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y22MYG54G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Nakamura, M Takaso, A Takeda, M Hitosugi - Legal Medicine, 2022 - Elsevier
Eutylone is a synthetic cathinone that is becoming an increasingly popular drug in the US and Europe. This report describes a fatal case of eutylone intoxication. A 32-year-old man …
Number of citations: 7 www.sciencedirect.com
R Pelletier, B Le Daré, D Le Bouëdec, A Bourdais… - Archives of …, 2023 - Springer
Eutylone is a cathinone-derived synthetic amphetamine scheduled by the World Health Organization and European Monitoring Centre for Drugs and Drug Addiction since 2022 due to …
Number of citations: 4 link.springer.com
RA Jones, S Huang, HN Manke… - Experimental and Clinical …, 2023 - psycnet.apa.org
Recently, use of the synthetic cathinone (aka “bath salt”) eutylone has risen in the United States and globally. Due to its novelty in drug markets, its affective properties remain largely …
Number of citations: 1 psycnet.apa.org
HN Manke, SS Nunn, A Sulima, KC Rice, AL Riley - Brain Sciences, 2023 - mdpi.com
Highlights Eutylone induced dose-dependent CTA and CPP. MDMA pre-exposure attenuated eutylone-induced CTA, but it did not impact eutylone-induced CPP. Cocaine pre-exposure …
Number of citations: 0 www.mdpi.com
JJ Palamar - The American Journal of Drug and Alcohol Abuse, 2023 - Taylor & Francis
A drug concoction called tusi has emerged in Latin America and in Europe and is now beginning to acquire popularity in the United States. “Tusi” is a phonetic translation of “2C,” a …
Number of citations: 2 www.tandfonline.com
AFL Faro, D Berardinelli, G Sprega, A Tini… - … of Pharmaceutical and …, 2023 - Elsevier
In the present work an isocratic enantioselective high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the separation and …
Number of citations: 2 www.sciencedirect.com
L Poyatos, AF Lo Faro, D Berardinelli… - International journal of …, 2022 - mdpi.com
The aim of this study is to define, for the first time, human methylone and HMMC plasma pharmacokinetics following controlled administration of 50–200 mg methylone to 12 male …
Number of citations: 6 www.mdpi.com
L Celcer - unipub.uni-graz.at
LOQ Limit of quantification M Molar mass m/z Mass-to-charge ratio MeOH Methanol MS Mass spectrometry MW Molecular weight NLZOH National Laboratory of Health, Enviroment and …
Number of citations: 0 unipub.uni-graz.at
World Health Organization - 2022 - apps.who.int
The World Health Organization was established in 1948 as a specialized agency of the United Nations serving as the directing and coordinating authority for international health matters …
Number of citations: 2 apps.who.int

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